molecular formula C14H11BrN2O2S B15365193 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine

3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B15365193
M. Wt: 351.22 g/mol
InChI Key: NISXVABVADVBBS-UHFFFAOYSA-N
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Description

3-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom and a tosyl group attached to a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine typically involves multiple steps, starting with the formation of the pyrrolo[2,3-c]pyridine core. One common approach is the bromination of 1-tosyl-1H-pyrrolo[2,3-c]pyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of the corresponding amine or alcohol derivatives.

  • Substitution: Formation of various substituted pyrrolo[2,3-c]pyridine derivatives.

Scientific Research Applications

3-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

  • 3-bromo-1-tosyl-1H-pyrrolo[2,3-a]pyridine

  • 3-bromo-1-tosyl-1H-pyrrolo[2,3-d]pyridine

Properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-13(15)12-6-7-16-8-14(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISXVABVADVBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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